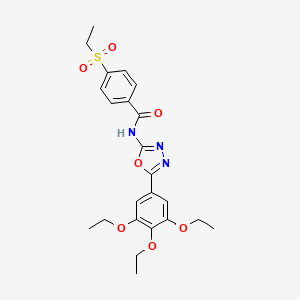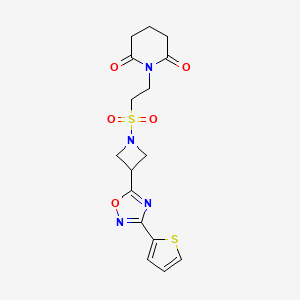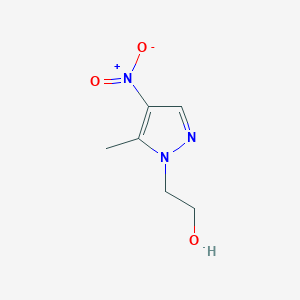
2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine is a compound that features an imidazole ring substituted with a phenyl group and a thioethanamine moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the phenyl group and the thioethanamine moiety in this compound enhances its potential for various chemical and biological applications.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, mainly due to their high solubility in water and other polar solvents .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions.
Substitution with Phenyl Group: The phenyl group can be introduced via a substitution reaction using appropriate aryl halides.
Attachment of Thioethanamine Moiety: The thioethanamine moiety can be attached through a nucleophilic substitution reaction involving thiol and ethanamine derivatives.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its imidazole core, which is known for various pharmacological activities.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
- **2-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide .
- **1-(5-phenyl-1H-imidazol-2-yl)ethanamine .
Comparison:
Uniqueness: 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Differences: The presence of the thioethanamine moiety distinguishes it from other imidazole derivatives, potentially enhancing its reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-6-7-15-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBPFWLURBLDPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2364708.png)
![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)
![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)



![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2364717.png)
![1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2364719.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)
![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)
![ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)
![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2364728.png)
![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)
